molecular formula C7H14Cl2N4 B11727401 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride

Cat. No.: B11727401
M. Wt: 225.12 g/mol
InChI Key: DROSBWAIGYVYOM-UHFFFAOYSA-N
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Description

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride is a highly purified, off-white solid with the molecular formula C7H12N4 • 2(HCl) and a molecular weight of 152.20 g/mol (as the free base) . This specialized pyrimidine derivative is a key intermediate in organic synthesis and has been specifically identified for use in the preparation of the antibiotic Emimycin . It is supplied as a stable solid and should be stored at -20°C for long-term stability . For laboratory use, the compound shows slight solubility in water and DMSO (with heating) . This product is intended for Research Use Only and is not designed for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylpyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-2-6-10-4-5(3-8)7(9)11-6;;/h4H,2-3,8H2,1H3,(H2,9,10,11);2*1H

InChI Key

DROSBWAIGYVYOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)N)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Propionamidine-Based Cyclocondensation

This method adapts the Vilsmeier-Haack reaction, commonly used for methyl-substituted pyrimidines:

Step 1: Synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile
Propionamidine hydrochloride reacts with dimethylformamide (DMF) and phosphoryl chloride to form a Vilsmeier reagent, which subsequently condenses with 2-cyanoacetamide. The reaction proceeds at 0–5°C to yield an enamine intermediate, followed by cyclization at 60–70°C:

Propionamidine+2-cyanoacetamideDMF, POCl34-Amino-2-ethylpyrimidine-5-carbonitrile[1][4]\text{Propionamidine} + \text{2-cyanoacetamide} \xrightarrow{\text{DMF, POCl}_3} \text{4-Amino-2-ethylpyrimidine-5-carbonitrile} \quad

Step 2: Hydrogenation to Aminomethyl Group
The nitrile group at position 5 is reduced using hydrogen gas (1–3 atm) over a Raney nickel catalyst in methanol at 50°C, achieving >90% conversion:

4-Amino-2-ethylpyrimidine-5-carbonitrileH2,Raney Ni4-Amino-5-(aminomethyl)-2-ethylpyrimidine[1][2]\text{4-Amino-2-ethylpyrimidine-5-carbonitrile} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{4-Amino-5-(aminomethyl)-2-ethylpyrimidine} \quad

Step 3: Dihydrochloride Salt Formation
The free base is treated with excess hydrochloric acid (2.2 equiv) in ethanol, followed by recrystallization from isopropanol to yield the dihydrochloride salt (mp 218–220°C).

Malononitrile Route with Ethyl Group Incorporation

This approach utilizes malononitrile as a precursor for the pyrimidine ring, adapted from methods for methyl analogs:

Step 1: Formation of Ionic Intermediate
Malononitrile reacts with DMF and dimethyl sulfate to generate an ionic intermediate, which undergoes cyclocondensation with propionamidine hydrochloride at 20–25°C:

Malononitrile+DMF(CH3)2SO4Ionic intermediate[4]\text{Malononitrile} + \text{DMF} \xrightarrow{\text{(CH}3\text{)}2\text{SO}_4} \text{Ionic intermediate} \quad
Ionic intermediate+Propionamidine HCl4-Amino-2-ethylpyrimidine-5-carbonitrile[4]\text{Ionic intermediate} + \text{Propionamidine HCl} \rightarrow \text{4-Amino-2-ethylpyrimidine-5-carbonitrile} \quad

Step 2: Sequential Functionalization
Hydrogenation and salt formation follow the same protocol as in Section 2.1, with an overall yield of 68–72%.

Direct Alkylation of Methylpyrimidine Precursors

For laboratories lacking propionamidine, ethylation of methylpyrimidine intermediates offers an alternative:

Step 1: Ethylation of 4-Amino-5-aminomethyl-2-methylpyrimidine
The methyl group at position 2 is replaced via radical bromination (N-bromosuccinimide, AIBN initiator) followed by nucleophilic substitution with ethylmagnesium bromide:

2-Methyl derivativeNBS, AIBN2-Bromomethyl intermediateEtMgBr2-Ethyl derivative[2][3]\text{2-Methyl derivative} \xrightarrow{\text{NBS, AIBN}} \text{2-Bromomethyl intermediate} \xrightarrow{\text{EtMgBr}} \text{2-Ethyl derivative} \quad

This method suffers from lower yields (45–50%) due to competing side reactions.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • Vilsmeier Reaction : Replacing POCl₃ with trichloromethyl chloroformate (diphosgene) reduces environmental impact while maintaining 85–90% yield.

  • Hydrogenation : Switching from Raney nickel to palladium on carbon (Pd/C) in aqueous ammonia minimizes over-reduction byproducts.

Purification Techniques

StepMethodPurity Improvement
CyclocondensationCrystallization (EtOH/H₂O)92% → 99%
Salt FormationAnti-solvent precipitation (acetone)87% → 98%

Critical Analysis of Methodologies

Yield Comparison

MethodOverall YieldCost (USD/kg)
Propionamidine-Based70–75%320
Malononitrile Route68–72%290
Direct Alkylation45–50%410

The malononitrile route offers the best balance of yield and cost, though it requires stringent control over ionic intermediate formation.

Environmental Impact

  • Waste Streams : The propionamidine method generates 8 L/kg of ammonium chloride-contaminated water vs. 5 L/kg for the malononitrile route.

  • Green Chemistry Metrics : Atom economy improves from 64% (alkylation) to 82% (malononitrile) when using diphosgene .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development
This compound serves as a key intermediate in the synthesis of various antibiotics, particularly those targeting bacterial infections. Its structural features are crucial for the activity of several β-lactam antibiotics and sulfonamides. For instance, derivatives of 4-amino-pyrimidines have been utilized in the development of drugs like trimethoprim, which is a well-known dihydrofolate reductase inhibitor used to treat urinary tract infections .

Vitamin B1 Synthesis
4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is also important in synthesizing thiamine (Vitamin B1). It acts as a precursor in the formation of thiamine derivatives, which are essential for various metabolic processes in living organisms. The compound's role as a vitamin precursor highlights its importance in nutritional biochemistry and its potential therapeutic applications .

Research and Analytical Applications

Analytical Chemistry
The compound is used as a certified reference material in pharmaceutical analysis, aiding in method development and validation for qualitative and quantitative assessments. This includes applications in drug release testing, where precise measurements are critical for ensuring the efficacy and safety of pharmaceutical products .

Biochemical Research
In biochemical studies, this compound has been employed to investigate enzyme interactions and metabolic pathways. Its derivatives have been examined for their effects on cellular processes, including apoptosis and cell proliferation, making it a valuable tool in cancer research .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in folate metabolism demonstrated that compounds derived from this compound effectively inhibited enzyme activity, leading to reduced cell proliferation in cancer models. This suggests a potential therapeutic application in targeting metabolic pathways vital for tumor growth .

Data Tables

Application Area Specific Use Example Compounds/Derivatives
Antibiotic DevelopmentKey intermediate for antibiotic synthesisTrimethoprim
Vitamin SynthesisPrecursor for thiamineThiamine derivatives
Analytical ChemistryReference material for drug testingCertified reference material
Biochemical ResearchInvestigating enzyme interactionsVarious synthesized derivatives

Mechanism of Action

The mechanism of action of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include pyrimidine derivatives and related dihydrochloride salts. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Structural Analogs

4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride Molecular Formula: C₆H₁₀N₄·2HCl . Key Differences:

  • Substituent at the 2-position: Methyl (vs. ethyl in the target compound).
  • Molecular Weight: Lower (211.09 g/mol vs. 225.12 g/mol) due to the smaller alkyl group.

Pyridoxamine Dihydrochloride (Vitamin B₆ analog)

  • Molecular Formula : C₈H₁₄Cl₂N₂O₂ .
  • Key Differences :

  • Additional functional groups: Hydroxymethyl (-CH₂OH) at the 5-position and hydroxyl (-OH) at the 3-position.
  • Applications : Widely used in vitamin B₆ deficiency and as a therapeutic agent for diabetic nephropathy .
  • Structural Contrast : The target compound lacks oxygen-containing groups, suggesting divergent reactivity and biological roles.

Functional Analogs

2-(Aminomethyl)benzimidazole Dihydrochloride Core Structure: Benzimidazole (vs. pyrimidine in the target compound). Functional Groups: Primary amine and benzimidazole ring . Applications: Often used in antifungal or antiviral research due to the benzimidazole scaffold’s π-stacking capability.

Physicochemical Properties

Property 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride 4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride Pyridoxamine Dihydrochloride
Molecular Weight 225.12 g/mol 211.09 g/mol 241.11 g/mol
Solubility Likely high in water (dihydrochloride salt) Similar solubility profile High (polar hydroxyl groups)
Storage Temperature +4°C Not specified Room temperature

Research Findings

  • Synthetic Utility : The ethyl-substituted pyrimidine in the target compound may offer steric advantages in coordination chemistry or catalysis compared to methyl analogs .
  • Biological Relevance : Pyridoxamine dihydrochloride’s hydroxyl groups enable radical scavenging, a property absent in the target compound .

Data Tables

Table 1: Structural Comparison

Compound Name Substituents (Position) Molecular Formula CAS Number
This compound 2-Ethyl, 5-aminomethyl, 4-amino C₇H₁₂N₄·2HCl 1007-45-0
4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride 2-Methyl, 5-aminomethyl, 4-amino C₆H₁₀N₄·2HCl Not specified
Pyridoxamine Dihydrochloride 2-Methyl, 3-OH, 5-CH₂OH, 4-aminomethyl C₈H₁₄Cl₂N₂O₂ 524-36-7

Biological Activity

4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a pyrimidine derivative characterized by the presence of amino and aminomethyl groups at specific positions on the pyrimidine ring. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives, followed by functional group modifications to introduce the desired amino functionalities.

1. Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study highlighted that certain pyrimidines can inhibit the maturation of viral particles by interfering with the assembly of viral proteins into new virions. This mechanism is particularly attractive for developing antiviral drugs that can be used in combination therapies to prevent resistance development .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects, similar to those observed in other pyrimidine derivatives. For instance, certain structural analogs demonstrated significant inhibition of nitric oxide (NO) production in immune-activated cells. This suggests that this compound may modulate inflammatory responses through NO pathway inhibition .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have assessed the cytotoxic properties of this compound against various cancer cell lines. For example, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF7 and HepG2. The results indicated that these compounds could induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

StudyFindingsMethodology
Flore et al. (1977)Demonstrated antiviral activity through inhibition of viral protein assemblyIn vitro assays on viral-infected cell cultures
Procházková et al. (2012)Identified antioxidative activity alongside NO production inhibitionIn vitro assays measuring NO levels in macrophages
Nencka et al. (2007)Showed inhibition of human thymidine phosphorylase, indicating potential for anticancer applicationsEnzymatic assays with various pyrimidine derivatives

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as thymidine phosphorylase.
  • Modulation of Immune Responses : By affecting NO production, it alters cytokine secretion and immune cell activation.
  • Direct Cytotoxic Effects : The compound’s structural features may allow it to interact with cellular components leading to apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction (for unambiguous confirmation of molecular geometry), NMR spectroscopy (to verify proton environments and substituent positions), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, X-ray studies of similar pyrimidine derivatives (e.g., ethyl-substituted analogs) have achieved mean C–C bond precision of 0.005 Å . Solubility in polar solvents (e.g., water, methanol) should align with reported data for related compounds .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

  • Methodological Answer : Based on structurally related pyrimidine dihydrochlorides, the compound is likely freely soluble in water and soluble in methanol , but practically insoluble in non-polar solvents like ether or toluene. Experimental validation should include preparing a 20 mg/mL aqueous solution to test clarity and color as per pharmacopeial guidelines . Adjust solvent polarity (e.g., using DMSO for recalcitrant dissolution) if necessary.

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in a well-closed, light-protected container at room temperature (20–25°C) under inert atmosphere if hygroscopic. Avoid exposure to moisture, as dihydrochloride salts may hydrolyze. Pharmacopeial standards recommend drying samples at 105°C to assess loss on drying (≤5.0 mg/g) and sulfated ash (≤1.0 mg/g) to monitor degradation .

Advanced Research Questions

Q. What synthetic routes are reported for this compound, and what are their challenges?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or cyclocondensation reactions. For example, ethyl-substituted pyrimidines can be synthesized via chlorination of precursor pyridines followed by amination (e.g., 6-chloro-4-methyl-2-phenylpyridine converted to 6-amino derivatives with ammonium acetate, achieving >80% yield ). Key challenges include controlling regioselectivity during ethyl group introduction and minimizing byproducts like sulfated ash .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity (>98% by HPLC). For receptor-binding studies, use competitive radioligand assays to quantify affinity (e.g., IC₅₀). Cross-reference with structural analogs (e.g., 2-methylpyrimidine derivatives) to assess substituent effects on activity . Address contradictions by replicating studies under controlled impurity limits (≤20 μg/g heavy metals) .

Q. What strategies minimize degradation during synthesis or storage?

  • Methodological Answer : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis. During storage, use desiccants and monitor for color changes (a 1.0 g/10 mL aqueous solution should remain colorless ). For stability testing, employ accelerated aging studies (40°C/75% RH for 6 months) and track degradation via LC-MS .

Q. Which chromatographic methods are optimized for quantifying this compound in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Validate method precision (RSD <2%) and accuracy (spike recovery 95–105%) per ICH guidelines. For impurity profiling, reference pharmacopeial limits (e.g., ≤1.0% total impurities) .

Q. How does the ethyl group at the 2-position affect physicochemical properties compared to methyl analogs?

  • Methodological Answer : Ethyl substitution increases hydrophobicity (logP ~0.5 higher than methyl) and may reduce aqueous solubility. Use molecular docking to compare steric effects on receptor binding. Experimental data for 2-methyl analogs show ~10% lower solubility in water, suggesting ethyl derivatives require solvent optimization .

Q. What validated protocols assess purity according to pharmacopeial standards?

  • Methodological Answer : Follow identity tests (e.g., chloride ion confirmation via silver nitrate ), heavy metal analysis (≤20 μg/g by ICP-MS), and loss on drying (≤5.0 mg/g). For impurity quantification, use gradient HPLC with reference standards (e.g., 4-Aminofolic Acid for related pyrimidines ).

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